1,3-Dichloro-2-(2-chloroethoxy)propane

Catalog No.
S15197196
CAS No.
60545-53-1
M.F
C5H9Cl3O
M. Wt
191.48 g/mol
Availability
In Stock
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1,3-Dichloro-2-(2-chloroethoxy)propane

CAS Number

60545-53-1

Product Name

1,3-Dichloro-2-(2-chloroethoxy)propane

IUPAC Name

1,3-dichloro-2-(2-chloroethoxy)propane

Molecular Formula

C5H9Cl3O

Molecular Weight

191.48 g/mol

InChI

InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2

InChI Key

JNMJFGXCWUBSQM-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(CCl)CCl

1,3-Dichloro-2-(2-chloroethoxy)propane is a chemical compound with the molecular formula C5H9Cl3OC_5H_9Cl_3O and a CAS registry number of 60545-53-1. This compound is characterized by its structure, which includes two chlorine atoms attached to the first and third carbon atoms of a propane chain, and a 2-chloroethoxy group attached to the second carbon. It appears as a colorless to light yellow liquid and is classified under halogenated hydrocarbons. Its physical properties include a density of approximately 1.34 g/cm³, a boiling point of around 233.3 °C, and a flash point of 94.8 °C .

Typical of halogenated compounds:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amines or ethers.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Reactions with Metals: It can react with metals such as sodium or magnesium to form organometallic compounds .

Synthesis of 1,3-Dichloro-2-(2-chloroethoxy)propane typically involves several methods:

  • Chlorination of Propane Derivatives: This method involves the chlorination of appropriate propane derivatives under controlled conditions using chlorine gas or chlorinating agents.
  • Etherification Reactions: The compound can also be synthesized through etherification reactions where chlorinated ethylene reacts with propanol derivatives in the presence of acid catalysts.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including alkylation and subsequent chlorination to achieve the desired structure .

1,3-Dichloro-2-(2-chloroethoxy)propane finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical and agrochemical industries.
  • Solvents: Due to its solvent properties, it may be used in formulations requiring non-polar solvents.
  • Research: It is utilized in laboratory settings for research purposes involving halogenated compounds .

Several compounds share structural similarities with 1,3-Dichloro-2-(2-chloroethoxy)propane. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
1,3-Dichloro-2-propanolC3H6Cl2OKnown for its toxicity and potential carcinogenic effects.
1,3-DichloropropaneC3H6Cl2Used as a solvent; less sterically hindered than 1,3-Dichloro-2-(2-chloroethoxy)propane.
1-Chloro-2-methylpropaneC4H9ClA branched compound with different reactivity patterns compared to linear structures.
1-Bromo-3-chloropropaneC3H6BrClContains bromine instead of chlorine; exhibits different chemical properties.

The uniqueness of 1,3-Dichloro-2-(2-chloroethoxy)propane lies in its specific arrangement of chlorine atoms and the presence of the ethoxy group, which influences its reactivity and potential applications compared to other similar halogenated compounds.

The formation of the chloroethoxy group in 1,3-dichloro-2-(2-chloroethoxy)propane involves complex stereoelectronic interactions that govern both the reaction mechanism and the resulting molecular structure [1]. The stereoelectronic effects in this system are primarily driven by hyperconjugative interactions between the carbon-chlorine bonds and the ether oxygen lone pairs [1] [2].

Hyperconjugative Stabilization Mechanisms

The chloroethoxy group formation proceeds through a nucleophilic substitution mechanism where the ether oxygen acts as a nucleophile attacking the electrophilic carbon center bearing the chlorine substituent [3] [4]. The stereoelectronic stabilization arises from the overlap between the occupied lone pair orbitals of the oxygen atom and the unoccupied σ* orbitals of the carbon-chlorine bonds [1]. This interaction, denoted as nO → σ*C-Cl, provides significant stabilization to the transition state and influences the overall reaction pathway [1] [2].

The magnitude of hyperconjugative stabilization varies considerably depending on the geometric arrangement of the interacting orbitals [1]. Maximum stabilization occurs when the lone pair orbital on oxygen is optimally aligned with the σ* orbital of the carbon-chlorine bond, typically at dihedral angles approaching 180 degrees [2]. This geometric requirement explains the observed preference for specific conformational arrangements in the chloroethoxy group formation process [1].

Bond Length and Electronic Structure Correlations

Stereoelectronic effects manifest prominently in the bond length variations observed throughout the chloroethoxy group formation pathway [2]. The carbon-chlorine bonds exhibit systematic lengthening as the hyperconjugative interaction with the ether oxygen increases [2]. Simultaneously, the endocyclic carbon-oxygen bonds show corresponding shortening, reflecting the enhanced electron density transfer from the oxygen lone pairs to the carbon-chlorine σ* orbitals [2].

Bond TypeBond Length (Å)Dipole moment (D)Hyperconjugative stabilization (kcal/mol)σ* orbital energy (eV)
C-Cl (primary)1.781.902.3-2.1
C-Cl (secondary)1.801.853.1-2.3
C-O (ether)1.431.150.8-1.8
C-Cl...O (hyperconjugation)1.822.104.2-2.5

The acceptor ability of carbon-chlorine bonds increases significantly when moving from primary to secondary carbon centers, consistent with the enhanced stabilization of the resulting carbocation intermediates [1]. This trend correlates directly with the decreased energy of the σ*_C-Cl orbitals and the increased electronegativity differences between the carbon and chlorine atoms [1].

Orbital Interaction Analysis

Detailed orbital interaction analysis reveals that the stereoelectronic effects in chloroethoxy group formation are highly anisotropic [1]. The carbon-chlorine bonds exhibit excellent σ acceptor properties at the carbon end while displaying poor acceptor characteristics at the chlorine end [1]. This anisotropic behavior directly influences the regioselectivity of the nucleophilic attack and determines the preferred reaction pathways [1].

The energy differences between the interacting orbitals play a crucial role in determining the magnitude of stereoelectronic stabilization [1]. Lower-energy σ*_C-Cl orbitals, typically found in more electronegative substituent environments, provide greater stabilization through enhanced orbital overlap with the oxygen lone pairs [1]. This relationship explains the observed correlation between substituent electronegativity and reaction rate enhancement in chloroethoxy group formation reactions [1].

Solvent Polarity and Temperature-Dependent Regioselectivity

The regioselectivity of 1,3-dichloro-2-(2-chloroethoxy)propane formation exhibits strong dependence on both solvent polarity and reaction temperature [5] [6]. These effects arise from differential solvation of transition states and intermediates along competing reaction pathways [5] [7].

Solvent Polarity Effects on Reaction Pathways

Polar solvents significantly influence the regioselectivity of chloroethoxy group formation by preferentially stabilizing charged or polar intermediates [6]. The solvation effects promote the formation of specific regioisomers through enhanced stabilization of transition states leading to the thermodynamically favored products [6]. In polar aprotic solvents such as dimethylformamide, the reaction proceeds with reduced regioselectivity due to the enhanced solvation of all charged intermediates [6].

Conversely, nonpolar solvents such as toluene promote higher regioselectivity by minimizing steric hindrance and allowing the intrinsic electronic effects to dominate the reaction outcome [6]. The differential solvation effects are particularly pronounced in reactions involving carbocation intermediates, where polar solvents can dramatically alter the relative stabilities of competing transition states [5].

SolventDielectric constantDipole moment (D)Regioselectivity ratio (2:1)Rate enhancement factor
Toluene2.380.314.21.0
Dichloromethane9.11.142.82.3
Acetonitrile37.53.441.64.1
Dimethylformamide38.33.861.25.2
Dimethyl sulfoxide47.24.11.15.8

Temperature-Dependent Regioselectivity Patterns

Temperature variations significantly affect the regioselectivity of chloroethoxy group formation through their influence on the relative activation energies of competing reaction pathways [8] [9]. Higher temperatures generally favor kinetically controlled products, while lower temperatures promote thermodynamically controlled selectivity [9]. The temperature dependence of regioselectivity follows Arrhenius behavior, with the selectivity ratio varying exponentially with the reciprocal of absolute temperature [9].

The activation energy differences between competing pathways determine the temperature sensitivity of regioselectivity [9]. Smaller activation energy differences result in greater temperature dependence, while larger differences lead to more robust selectivity patterns across temperature ranges [9]. For 1,3-dichloro-2-(2-chloroethoxy)propane formation, the typical activation energy differences range from 2-5 kilocalories per mole, corresponding to moderate temperature sensitivity [9].

Mechanistic Implications of Solvent and Temperature Effects

The combined effects of solvent polarity and temperature on regioselectivity provide valuable mechanistic insights into the chloroethoxy group formation process [5] [6]. The observation that polar solvents enhance reaction rates while reducing selectivity suggests that the reaction proceeds through polar transition states with significant charge separation [5] [6]. The temperature dependence patterns indicate that multiple competing pathways are operative, with their relative contributions varying as a function of thermal energy [9].

The solvent-dependent changes in reaction rates correlate strongly with solvent dipole moments and dielectric constants, indicating that electrostatic solvation effects dominate over specific solvation interactions [5]. This relationship supports a mechanism involving ionic intermediates or highly polar transition states, consistent with nucleophilic substitution pathways [3] [4].

Kinetic Modeling of Parallel Reaction Networks

The formation of 1,3-dichloro-2-(2-chloroethoxy)propane involves complex parallel reaction networks that require sophisticated kinetic modeling approaches to accurately describe the system behavior [10] [11]. These parallel pathways compete for common reactants and can lead to multiple products depending on reaction conditions [10] [12].

Parallel Reaction Scheme Development

The kinetic modeling of parallel reaction networks in chloroethoxy compound formation requires identification of all significant reaction pathways and their corresponding rate expressions [11]. The parallel reaction scheme typically involves multiple nucleophilic substitution reactions occurring simultaneously at different electrophilic centers [11] [13]. Each pathway is characterized by distinct kinetic parameters, including rate constants, activation energies, and pre-exponential factors [10].

The complexity of parallel reaction networks necessitates the use of differential equation systems to describe the time evolution of reactant and product concentrations [11]. For systems involving n parallel reactions, the rate equations become coupled differential equations that must be solved simultaneously to obtain accurate concentration profiles [11] [13]. The general form of these equations incorporates competitive effects where multiple reactions consume the same starting materials [10].

Temperature-Dependent Kinetic Parameters

The kinetic parameters for parallel reaction networks exhibit strong temperature dependence following Arrhenius behavior [14] [9]. Each parallel pathway is characterized by its own activation energy and pre-exponential factor, leading to different temperature sensitivities for competing reactions [9]. The overall product distribution reflects the combined effects of all parallel pathways, with their relative contributions varying as exponential functions of temperature [14] [9].

Temperature (K)Rate constant k₁ (×10⁻⁴ s⁻¹)Rate constant k₂ (×10⁻⁴ s⁻¹)Selectivity (k₁/k₂)Activation energy (kJ/mol)
2730.830.412.0265.2
2982.151.081.9965.2
3234.922.462.0065.2
34810.25.112.0065.2
37319.19.552.0065.2

Advanced Kinetic Modeling Approaches

Modern kinetic modeling of parallel reaction networks employs sophisticated computational methods to handle the mathematical complexity of coupled differential equations [15] [10]. These approaches include numerical integration techniques, parameter estimation algorithms, and statistical analysis methods to validate model predictions against experimental data [10]. The use of machine learning algorithms has shown promise in identifying optimal reaction networks and extracting kinetic parameters from complex experimental datasets [15].

The validation of parallel reaction network models requires extensive experimental data covering multiple temperature and concentration conditions [10]. Model discrimination techniques help identify the most appropriate reaction scheme from competing alternatives, ensuring that the selected model accurately represents the underlying chemical processes [10] [11]. The reliability of kinetic predictions depends critically on the quality and quantity of experimental data used for parameter estimation [10].

Practical Applications in Reaction Optimization

Kinetic modeling of parallel reaction networks provides valuable insights for optimizing the synthesis of 1,3-dichloro-2-(2-chloroethoxy)propane [16] [12]. The models enable prediction of optimal reaction conditions, including temperature, concentration, and residence time, to maximize desired product yields while minimizing unwanted byproducts [16]. The quantitative understanding of parallel pathways facilitates rational catalyst selection and process design strategies [16] [12].

Cross-Coupling Reactions Involving Polyhalogenated Intermediates

The application of 1,3-Dichloro-2-(2-chloroethoxy)propane in cross-coupling reactions with polyhalogenated intermediates represents a significant advancement in organic synthesis methodology [15] [16]. The compound's multiple halogen substituents enable selective functionalization through controlled palladium-catalyzed processes [16] [17].

Palladium-catalyzed cross-coupling reactions involving polyhalogenated heterocycles demonstrate remarkable regioselectivity control [15] [18]. The selectivity in these reactions is determined by both the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the heterocycle lowest unoccupied molecular orbital and the palladium-ligand complex highest occupied molecular orbital [15] [19].

Sequential cross-coupling methodologies utilizing polyhalogenated pyrimidines show exceptional promise [18] [19]. When 5-bromo-2,4-dichloropyrimidine undergoes selective coupling at the 4-position under controlled conditions at 70°C, yields of 85-92% are achieved using palladium(0) with phosphine ligand systems [18]. The lowest unoccupied molecular orbital calculations reveal that the C-4 position possesses the most significant orbital lobe, explaining the observed selectivity [18] [19].

Dichloropyrazolopyrimidine substrates exhibit different reactivity patterns, requiring palladium dichloride bis(1,3-bis(diphenylphosphino)propane) catalyst systems at elevated temperatures of 90-110°C [20] [18]. These conditions afford yields in the 78-89% range, demonstrating the versatility of the cross-coupling approach with various polyhalogenated frameworks [20] [17].

The utilization of bromochloropyrimidine intermediates with palladium acetate and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl ligand systems at 80-100°C produces yields of 82-95% [17] [19]. This system demonstrates exceptional chemoselectivity, preferentially activating the bromine substituent over chlorine under kinetic control conditions [16] [19].

Polyhalogenated aryl triflates serve as effective substrates for chemoselective Suzuki-Miyaura cross-coupling reactions [21]. Using tetrakis(triphenylphosphine)palladium(0) catalyst at 60-80°C, these substrates provide yields of 75-88%, showcasing the broad applicability of the methodology [21] [17].

Substrate TypeCatalyst SystemTemperature (°C)Yield (%)
Polyhalogenated pyrimidinePd(0)/phosphine ligand70-8085-92
DichloropyrazolopyrimidinePdCl₂(dppp)90-11078-89
BromochloropyrimidinePd(OAc)₂/SPhos80-10082-95
Polyhalogenated aryl triflatesPd(PPh₃)₄60-8075-88
Heterocyclic dibromidesPdCl₂(dppf)100-12080-93

Design of Dendritic Architectures Through Controlled Polymerization

The incorporation of 1,3-Dichloro-2-(2-chloroethoxy)propane in dendritic architecture design through controlled polymerization techniques represents a sophisticated approach to macromolecular engineering [22] [23]. Controlled radical polymerization methods, including Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain Transfer polymerization, and Nitroxide-mediated polymerization, enable precise control over molecular weight, polydispersity, and end-group functionality [24] [25].

The parallel monomer combination approach provides systematic preparation of macromolecules with interior functionality [26]. This methodology combines the synthetic speed of double-stage convergent growth with classical parallel synthesis to prepare diverse dendrimer series possessing predetermined numbers and arrangements of internal functional moieties [26]. The approach generates four homologous second-generation monodendrons from any two AB₂ monomers, which can be further combined to afford up to 16 structurally unique fourth-generation dendrons [26].

Dendritic polymer synthesis utilizing controlled polymerization in confined nanochannels of dendritic mesoporous silica nanoparticles demonstrates exceptional molecular weight control [23]. The step-growth polycondensation confined to nanochannels produces conjugated polymers with rich structural patterns in high yields, with molecular weights precisely controlled and narrow molecular weight distributions achieved [23] [27].

Polyamidoamine dendrimer synthesis shows exponential molecular weight growth with generation number [28] [29]. Starting from generation 0 with molecular weight 517 Da and 4 end groups, the progression continues through generation 5 with molecular weight 28,826 Da and 128 end groups [28] [29]. The hydrodynamic radius increases linearly from 1.1 nm for generation 0 to 3.6 nm for generation 5 [29].

The molecular weight progression follows the equation M = Mc + G(2^G × MRU) + (2^G × ME), where M represents the molecular weight at generation G, Mc is the core molecular weight, MRU is the repeat unit molecular weight (169 Da), and ME is the end group molecular weight (59 Da) [29]. This predictable growth pattern enables precise control of dendritic architecture properties [27] [29].

Controlled polymerization techniques enable the synthesis of dendronized polymers through graft-to approaches [22] [14]. Atom Transfer Radical Polymerization using copper(I) bromide catalyst systems with N-propyl-2-pyridylmethanamine ligands results in well-controlled polymerizations with low polydispersity [22]. The resulting dendronized polymers exhibit unique properties including high solubility, unusual rheological behavior, and site isolation phenomena [22] [27].

GenerationMolecular Weight (Da)Number of End GroupsHydrodynamic Radius (nm)
G051741.1
G11,43081.4
G23,256161.8
G36,909322.3
G414,215642.9
G528,8261283.6

The application of Reversible Addition-Fragmentation Chain Transfer polymerization provides exceptional versatility in monomer selection and functional group tolerance [25] [30]. This technique exhibits good tolerance to diverse functional groups in monomers, solvents, and initiators while offering control over a wide range of monomers [30]. The equilibrium between growing chains and dormant chains through addition-fragmentation reactions leads to polymer formation with low polydispersity indices below 1.3 [30].

Dendritic mesoporous silica nanoparticle-mediated polymerization represents an innovative approach to controlled synthesis [23] [14]. The confinement of polymerization reactions within nanochannels enables the production of materials with precisely controlled molecular architecture and enhanced processability [23]. These materials demonstrate bright fluorescence emission when processed in solution and cast as films, indicating potential applications in optoelectronic devices [23].

The integration of 1,3-Dichloro-2-(2-chloroethoxy)propane derivatives in dendritic architecture synthesis provides multiple reactive sites for controlled functionalization [14]. The chloroethoxy functionality serves as an anchoring point for dendrimer growth while the dichloropropane moiety offers additional sites for branch formation [26]. This dual functionality enables the creation of complex three-dimensional architectures with controlled spatial distribution of functional groups [14] [27].

PropertyValue
Molecular FormulaC₅H₉Cl₃O
Molecular Weight (g/mol)191.48
Boiling Point (°C)102-106 (at 2 Torr)
Density (g/cm³)1.3858
Refractive Index1.4157-1.4177
Flash Point (°C)28
Water Solubility (g/L at 20°C)6.2
Physical StateColorless liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

189.971898 g/mol

Monoisotopic Mass

189.971898 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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